Clodinafop-Propargyl

概要

説明

クロジナホップ・プロパルギルは、小麦や大麦などの穀物作物における一年生雑草の防除に主に使用される、出芽後処理型の全身性除草剤です。 アリロキシフェノキシプロピオン酸系化学物質に属し、植物の脂肪酸合成に不可欠な酵素であるアセチルCoAカルボキシラーゼを阻害することで作用します .

製造方法

合成経路と反応条件

クロジナホップ・プロパルギルの合成は、いくつかのステップで構成されています。

出発物質: このプロセスは、R-2-(p-ヒドロキシフェノキシ)プロピオン酸から始まります。

クロジナホップ酸の形成: この化合物は、水と非プロトン性極性溶媒中の苛性アルカリと反応して塩を形成し、その後、5-クロロ-2,3-ジフルオロピリジンと反応してクロジナホップ酸を生成します。

エステル化: クロジナホップ酸は、その後、従来のエステル化触媒の存在下でプロパルギルアルコールとエステル化されて、クロジナホップ・プロパルギルが得られます

工業生産方法

工業的な設定では、収率と純度を高くするために、反応条件を慎重に管理して合成の規模が拡大されます。 このプロセスには以下が含まれます。

反応設定: クロジナホップ酸とトルエンおよびジクロロエタンを混合し、その後、トリフルオロメタンスルホン酸とプロパルギルアルコールを加えます。

反応条件: 混合物を80〜90°Cに加熱して還流と水分離反応を行います。

化学反応解析

クロジナホップ・プロパルギルは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、詳細な経路はあまり研究されていません。

加水分解: クロジナホップ・プロパルギルのエステル結合は、加水分解されてクロジナホップ酸とプロパルギルアルコールを生成します。

これらの反応で使用される一般的な試薬には、苛性アルカリ、pH調整のための酸、トルエンやジクロロエタンなどの有機溶媒が含まれます。 生成される主な生成物には、クロジナホップ酸と、反応条件に応じてさまざまな置換誘導体があります .

科学研究への応用

クロジナホップ・プロパルギルは、科学研究でいくつかの用途があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clodinafop-propargyl involves several steps:

Starting Material: The process begins with R-2-(p-hydroxyphenoxy)propionic acid.

Formation of Clodinafop Acid: This compound reacts with caustic alkali in water and an aprotic polar solvent to form a salt, which then reacts with 5-chloro-2,3-difluoropyridine to produce clodinafop acid.

Esterification: The clodinafop acid is then esterified with propargyl alcohol in the presence of a conventional esterification catalyst to yield this compound

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with careful control of reaction conditions to ensure high yield and purity. The process involves:

Reaction Setup: Mixing clodinafop acid with toluene and dichloroethane, followed by the addition of trifluoromethanesulfonic acid and propargyl alcohol.

Reaction Conditions: The mixture is heated to 80-90°C for reflux and water-dividing reaction.

Purification: The product is purified through washing with saturated sodium bicarbonate solution and hydrochloric acid, followed by solvent recovery and drying

化学反応の分析

Hydrolysis

Clodinafop-propargyl experiences hydrolysis (a chemical reaction involving the breaking of a bond using water) at varying rates depending on the pH levels. It hydrolyzes slowly in water under acidic conditions but rapidly under alkaline conditions .

Photolysis

Photolysis (the decomposition or separation of molecules by the action of light) of this compound occurs rapidly, leading to a variety of products, though clodinafop (free acid) is not among them .

Oxidation

The introduction of hydrogen peroxide (H₂O₂) into a system containing this compound initiates a sequence of oxidation reactions . Hydrogen peroxide cleaves and forms hydroxyl radicals (OH- ), which are highly reactive and degrade this compound. The process involves oxidation and degradation, breaking down the herbicide into smaller, less harmful byproducts .

The reactions are as follows :

While still reactive, hydroperoxyl radicals are less effective than hydroxyl radicals and can compete for reaction sites, thus hindering the removal process .

Manufacturing Process Reactions

The preparation of this compound involves a two-step process :

Step 1: Preparation of this compound Acid

R-2-(para hydroxybenzene oxygen base) propionic acid reacts with a caustic alkali in water and an aprotic polar solvent at 30-60°C to generate a salt. This salt then reacts with 5-chloro-2,3-difluoro pyridine at 70-100°C to form this compound acid .

Step 2: Preparation of this compound

this compound acid is combined with propiolic alcohol in the presence of a catalyst (such as tosic acid or trifluoromethanesulfonic acid penta fluoro benzene amine salt) and a solvent (such as ethylene dichloride or toluene) . This mixture undergoes a reaction at 75-85°C, or up to 80°C, to yield this compound .

Kinetic Analysis of Degradation

Kinetic models can describe the degradation of this compound. The following table summarizes the kinetic analysis conducted under the influence of this compound :

| Kinetic Model | Mathematical Expression | Linear Form of the Equation | k₀ | R² |

|---|---|---|---|---|

| Zero-Order Kinetics | Ct – C0 = -k0 t | 0.326 | 0.8551 | |

| First-Order Kinetics | -Ln (Ct/C0) = - k1 t | 0.1067 | 0.9007 |

Where:

-

is the concentration at time t,

-

is the initial concentration,

-

and are rate constants.

科学的研究の応用

Agricultural Applications

Clodinafop-propargyl is widely utilized in agriculture due to its effectiveness against a range of grass weeds. The herbicide is particularly beneficial in cereal crops such as wheat and barley.

Efficacy Against Grass Weeds

- Target Weeds : this compound effectively controls species like wild oats (Avena fatua) and other annual grasses.

- Application Rates : Typical application rates range from 40 to 64 g active ingredient per hectare, depending on the target weed species and growth stage.

Table 1: Efficacy of this compound on Various Grass Weeds

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) |

|---|---|---|

| Wild Oats | 64 | 100 |

| Barnyard Grass | 40 | 90 |

| Foxtail | 64 | 95 |

Environmental Impact and Management

This compound's environmental impact has been a subject of study, particularly regarding its persistence in soil and potential effects on non-target species.

Toxicity Studies

Research indicates that this compound has low toxicity to mammals but can affect aquatic organisms. For instance, studies have shown varying levels of sensitivity among aquatic plants, with Glyceria maxima being particularly sensitive to the herbicide.

Table 2: Sensitivity of Aquatic Plants to this compound

| Plant Species | EC50 (µg/L) | Sensitivity Level |

|---|---|---|

| Glyceria maxima | 48 | High |

| Myriophyllum spicatum | 62 | Moderate |

| Landoltia punctata | >100 | Low |

Case Studies

Several case studies highlight the practical applications and outcomes of using this compound in different settings.

Field Trials

In field trials conducted across various regions, this compound demonstrated consistent efficacy in controlling grass weeds under different climatic conditions. For example, a study showed that under freezing conditions prior to application, higher doses were required for effective control of winter wild oats.

Biodegradation Studies

Research into the biodegradation of this compound reveals that certain bacterial consortia can effectively degrade the herbicide, suggesting potential bioremediation applications in contaminated sites.

Table 3: Biodegradation Rates of this compound by Bacterial Consortium

| Bacterial Consortium | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | 92 | 30 |

| Pure Culture A | 75 | 30 |

Regulatory Status and Safety Assessments

This compound has undergone extensive safety assessments by regulatory bodies such as the US EPA and Health Canada. These assessments evaluate its carcinogenic potential, reproductive toxicity, and environmental impact.

Health Effects

Studies indicate that while this compound shows some potential for tumorigenicity at high doses in animal models, it is generally regarded as safe when used according to label instructions.

作用機序

クロジナホップ・プロパルギルは、植物の脂肪酸合成に不可欠な酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害します。 この阻害は、脂質生合成を阻害し、感受性のある植物の死につながります。 クロジナホップ・プロパルギルの選択性は、作物と雑草における除草剤分解速度の違いに基づいています .

類似の化合物との比較

クロジナホップ・プロパルギルは、オキシフェノキシ酸エステル化学物質クラスに属し、以下のような類似の除草剤が含まれます。

- フルアジホップ・ブチル

- フェノキサプロップ・エチル

- ジクロホップ・メチル

- キザロホップ・エチル

- ハロキシホップ・メチル

これらの化合物と比較して、クロジナホップ・プロパルギルは、穀物作物におけるイネ科雑草の防除における特定の用途と、除草活性を付与する特定の分子構造が特徴です .

類似化合物との比較

Clodinafop-propargyl belongs to the oxyphenoxy acid ester chemical class, which includes similar herbicides such as:

Compared to these compounds, this compound is unique in its specific application for controlling grass weeds in cereal crops and its particular molecular structure that confers its herbicidal activity .

生物活性

Clodinafop-propargyl is a selective herbicide primarily used for controlling grass weeds in various crops, notably wheat. Its biological activity encompasses a range of effects on plant physiology, metabolism, and potential toxicity to non-target organisms. This article reviews the compound's biological activity, supported by data tables, case studies, and research findings.

This compound operates through the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By blocking this enzyme, this compound disrupts lipid metabolism, leading to impaired cell membrane integrity and ultimately plant death. This mechanism is particularly effective against annual grasses while having minimal impact on broadleaf crops.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound under various environmental conditions. A notable study assessed its performance under freezing stress, revealing significant variations in herbicidal efficacy based on timing and environmental conditions:

| Herbicide | Freezing Treatment | LD50 (g ai ha^-1) | GR50 (g ai ha^-1) |

|---|---|---|---|

| This compound | No Freezing (NF) | 17.9 ± 1.2 | 10.6 ± 0.52 |

| Freezing Before Spray (FBS) | 18.1 ± 1.2 | 11.6 ± 0.51 | |

| Freezing After Spray (FAS) | 23.2 ± 1.7 | 12.8 ± 0.74 | |

| 2,4-D plus MCPA | NF | 292.8 ± 21.9 | - |

| FBS | 472.8 ± 42.4 | - | |

| FAS | 318.8 ± 28.9 | - |

The study indicated that this compound was less effective when applied under freezing conditions prior to spraying, necessitating higher doses for effective weed control .

Metabolism and Environmental Fate

The metabolic fate of this compound has been extensively studied to understand its persistence in the environment and potential impacts on soil health:

- Mineralization : In laboratory assays using soil samples, approximately 12.40% of applied ^14C-labeled this compound was mineralized after 28 days , indicating moderate degradation .

- Bioavailability : The bioavailable fraction decreased significantly over time, with only 4.41% extractable after the same period.

- Metabolites : The primary metabolite identified was free acid clodinafop, which was further transformed into other compounds such as 2-(4-hydroxyphenoxy)-propionic acid .

Toxicological Profile

This compound exhibits low to moderate acute toxicity across various exposure routes (oral, dermal, inhalation). Notably, studies indicated an increase in tumor incidence in rats at higher doses (750 mg/kg), although no clear genotoxic effects were observed at lower doses . The compound may act as a peroxisomal proliferator, influencing cytochrome P450 activity involved in steroid hormone metabolism .

Case Studies

- Tumorigenicity in Rodents : A long-term study revealed that this compound increased the incidence of prostate and ovarian tumors in rats at higher exposure levels, raising concerns about its carcinogenic potential in humans .

- Environmental Impact Assessment : Research highlighted the isolation of a soil microorganism capable of using this compound as a sole carbon source, suggesting potential for bioremediation strategies .

特性

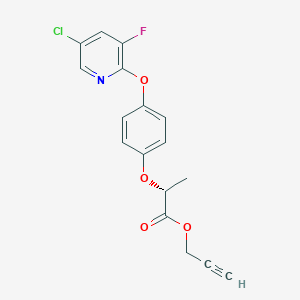

IUPAC Name |

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHZKLJNAIJNC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032354 | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice., Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Cream powder | |

CAS No. |

105512-06-9 | |

| Record name | Clodinafop-propargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop-propargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.5 °C, MP: 48.2-57.1 °C /Technical/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clodinafop-Propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. [, , , ] This enzyme plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane formation and function. [, ] Inhibiting ACCase disrupts lipid production, ultimately leading to the death of susceptible plants, particularly grassy weeds. [, , , ]

A: Yes, this compound demonstrates selective herbicidal activity. It is highly effective against a wide range of annual and perennial grassy weeds [, , , ] while generally exhibiting safety towards broadleaf crops like wheat. [, , , , ]

ANone: The molecular formula of this compound is C17H17ClNO4F, and its molecular weight is 353.77 g/mol.

A: Yes, studies have explored the compatibility and efficacy of this compound in tank mixtures with other herbicides. Results indicate that it can be effectively combined with herbicides like Tribenuron-methyl, Metsulfuron-methyl, and 2,4-Dichlorophenoxyacetic acid to broaden the weed control spectrum and enhance its effectiveness against both grassy and broadleaf weeds in cereal crops like wheat. [, , , , , , , , , ]

A: this compound functions primarily as an enzyme inhibitor, specifically targeting the ACCase enzyme. [, , , ] Currently, there is no research indicating catalytic properties associated with this compound.

ANone: While the provided research papers do not delve into specific computational chemistry studies on this compound, this area holds potential for further investigation.

ANone: The research papers provided do not directly address structural modifications of this compound.

A: this compound is commercially available in various formulations, including emulsifiable concentrate (EC) and wettable powder (WP) formulations. [, , , ] These formulations are designed to improve the herbicide's handling, application, and efficacy.

ANone: Specific SHE regulations regarding this compound are not discussed in the provided research papers.

A: Research indicates that this compound undergoes degradation in the environment through processes like photolysis on soil surfaces and degradation in anaerobic soil and water-sediment systems. [] The degradation rate can vary depending on environmental factors.

A: Studies have shown that this compound effectively controls various wild oat species, including Avena fatua, Avena ludoviciana, and Avena sterilis. [, , , , ] The efficacy can vary depending on the dose, application timing, and environmental conditions.

A: The Ile-1781-Leu mutation in the ACCase gene is a common mechanism of resistance to this compound in several weed species, including Lolium rigidum. [, ]

ANone: Specific toxicology data and safety profiles are not included in these research papers.

ANone: This aspect is not directly addressed within the provided research papers, as this compound is primarily applied as a foliar spray in agricultural settings.

ANone: The research papers do not explore biomarkers for predicting this compound efficacy or monitoring treatment response.

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely utilized technique for determining this compound and its metabolites in plant tissues, offering high sensitivity and selectivity. []

A: Research highlights that this compound can degrade through photolysis on soil surfaces and degradation in anaerobic soil and water-sediment environments. [] Its degradation can be influenced by factors like soil type, pH, and microbial activity.

ANone: The provided research papers do not provide detailed information on the dissolution rate or solubility of this compound in various media.

A: While analytical techniques like HPLC/MS/MS are mentioned for quantifying this compound, specific details regarding method validation, such as accuracy, precision, and specificity, are not elaborated on in these papers. []

ANone: These specific aspects are not addressed within the provided research papers.

ANone: As this compound is primarily used in agricultural applications, these research papers do not cover aspects related to immunogenicity or immunological responses.

ANone: This specific area of research is not addressed in the provided papers.

ANone: The research papers do not explore interactions between this compound and drug-metabolizing enzymes.

A: Yes, studies have shown that certain fungal species, like Aspergillus flavus and Aspergillus niger, can degrade this compound. [, ] This biodegradation process can contribute to reducing the herbicide's persistence in the environment.

ANone: Yes, several alternative herbicides are available for controlling grassy weeds in wheat, including:

- Fenoxaprop-P-ethyl: Another ACCase inhibitor, often used in combination with this compound to broaden the weed control spectrum. [, , , , , ]

- Pinoxaden: Belongs to the phenylpyrazoline (DEN) family of ACCase inhibitors, offering an alternative mode of action. [, ]

- Tribenuron-methyl and Metsulfuron-methyl: ALS-inhibiting herbicides effective against a wide range of grassy and broadleaf weeds. [, , , , , , , ]

ANone: These aspects are not addressed within the context of the provided research papers.

ANone: The research papers do not specifically delve into research infrastructure or resources related to this compound.

ANone: Specific historical context and milestones in this compound research are not detailed in the provided papers.

A: The research highlights the interdisciplinary nature of weed science, encompassing agronomy, plant physiology, biochemistry, and environmental science. [, , , , , , , ] Understanding the interactions between herbicides, plants, and the environment requires a multi-faceted approach.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。